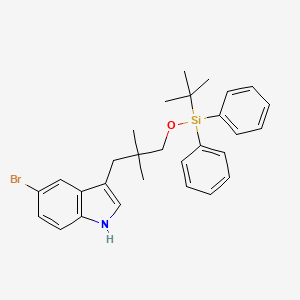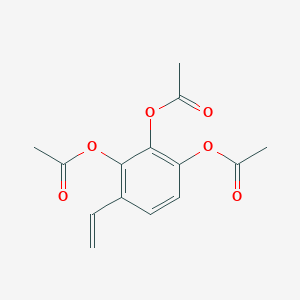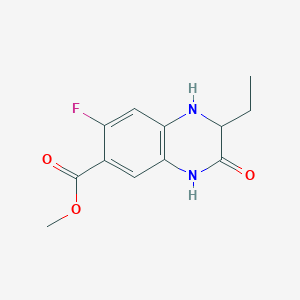
Pent-2-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-ene-1,5-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated diol. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of pent-2-ene using osmium tetroxide (OsO4) as a catalyst. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and proceeds under mild conditions to yield the diol .
Another method involves the epoxidation of pent-2-ene followed by hydrolysis. The epoxidation can be carried out using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pent-2-ene-1,5-diyl diacetate. This process uses a palladium catalyst and hydrogen gas to reduce the diacetate to the desired diol. The reaction is typically conducted under high pressure and temperature to achieve optimal yields .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated diols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride (Ac2O) for acetylation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated diols.
Substitution: Diacetates and other substituted derivatives.
Applications De Recherche Scientifique
Pent-2-ene-1,5-diol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicinal Chemistry: This compound derivatives are investigated for their potential therapeutic properties, including anticancer activity.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pent-2-ene-1,5-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds, while the double bond can undergo epoxidation or hydroxylation . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Pent-2-ene-1,5-diol can be compared with other similar diols, such as:
But-2-ene-1,4-diol: A shorter chain diol with similar reactivity but different physical properties.
Hex-2-ene-1,6-diol: A longer chain diol with similar reactivity but different solubility and boiling point.
Pentane-1,5-diol: A saturated diol with no double bond, leading to different reactivity in oxidation and reduction reactions.
This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its saturated and shorter or longer chain counterparts.
Propriétés
Numéro CAS |
27354-43-4 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
pent-2-ene-1,5-diol |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2 |
Clé InChI |
YWZHEUFCDPRCAD-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)








